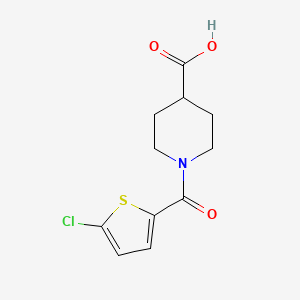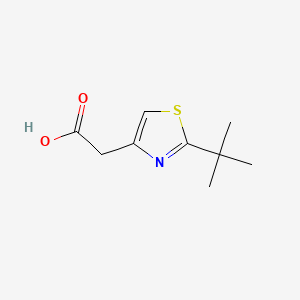
1-(2-Cyanobenzyl)piperidine-2-carboxylic acid
Übersicht
Beschreibung
“1-(2-Cyanobenzyl)piperidine-2-carboxylic acid” is a compound with the molecular formula C14H16N2O2 . It belongs to the class of organic compounds known as alpha amino acid amides . This compound is used for research purposes .
Molecular Structure Analysis
The molecular weight of “1-(2-Cyanobenzyl)piperidine-2-carboxylic acid” is 244.29 . It has 18 heavy atoms, 6 aromatic heavy atoms, and 3 rotatable bonds .
Chemical Reactions Analysis
While specific chemical reactions involving “1-(2-Cyanobenzyl)piperidine-2-carboxylic acid” are not available, piperidine derivatives are known to undergo a variety of reactions. For instance, they can participate in hydrogenation, cyclization, cycloaddition, annulation, and amination reactions .
Physical And Chemical Properties Analysis
“1-(2-Cyanobenzyl)piperidine-2-carboxylic acid” has a high gastrointestinal absorption and is BBB permeant . It has a Log Po/w (iLOGP) of 2.03, indicating its lipophilicity . Its water solubility is 15.6 mg/ml, classifying it as very soluble .
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Industry
Piperidine derivatives are present in more than twenty classes of pharmaceuticals . They play a significant role in drug design and are used as key synthetic fragments . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Anticancer Applications
Piperidine derivatives are being utilized as anticancer agents . Compounds with piperidine moiety show a wide variety of biological activities and are being utilized in different ways as anticancer agents .
Antiviral Applications
Piperidine derivatives also have potential antiviral applications . Their unique chemical structure allows them to interfere with the life cycle of viruses, making them potential candidates for antiviral drug development .
Antimalarial Applications
Piperidine derivatives are being utilized as antimalarial agents . They have shown promising results in inhibiting the growth of malaria parasites .
Antimicrobial and Antifungal Applications
Piperidine derivatives have been used as antimicrobial and antifungal agents . They have shown effectiveness against a variety of bacterial and fungal strains .
Antihypertensive Applications
Piperidine derivatives are being utilized as antihypertensive agents . They have shown effectiveness in lowering blood pressure .
Analgesic and Anti-inflammatory Applications
Piperidine derivatives are being utilized as analgesic and anti-inflammatory agents . They have shown effectiveness in reducing pain and inflammation .
Antipsychotic Applications
Piperidine derivatives are being utilized as antipsychotic agents . They have shown effectiveness in treating various psychiatric disorders .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[(2-cyanophenyl)methyl]piperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c15-9-11-5-1-2-6-12(11)10-16-8-4-3-7-13(16)14(17)18/h1-2,5-6,13H,3-4,7-8,10H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMOBZGNIDTMSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)CC2=CC=CC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Cyanobenzyl)piperidine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



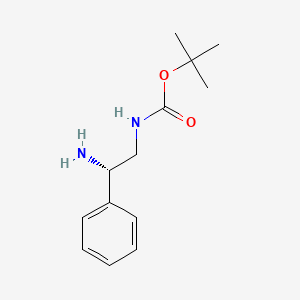
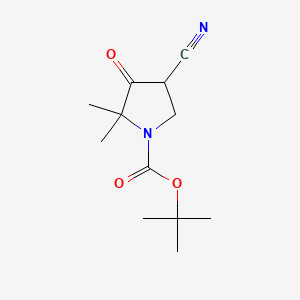
![2-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B1451821.png)
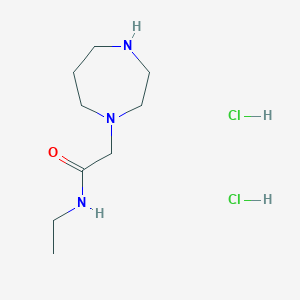

![3-{5-Chloro-2-[(4-fluorophenyl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B1451825.png)
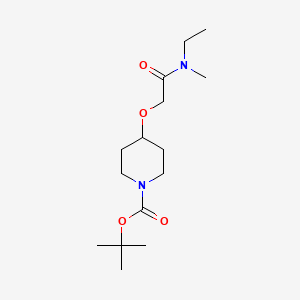
![N-methyl-[1-(2-furylmethyl)piperid-4-yl]methylamine](/img/structure/B1451828.png)
![[4-(4-Ethoxyphenyl)oxan-4-yl]methanamine](/img/structure/B1451831.png)
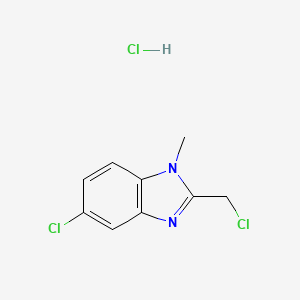
![6-Chloro-3-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1451833.png)
